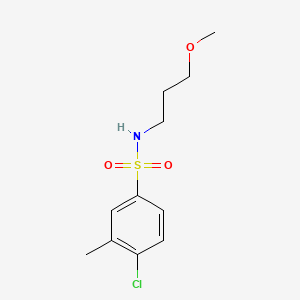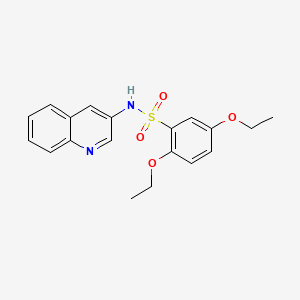
Ethyl Ester of Hydrolyzed Silk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl Ester of Hydrolyzed Silk is a synthetic compound commonly used in the cosmetics industry, especially in hair and skincare products . It is derived from silk protein, which is broken down into smaller pieces through hydrolysis before ethyl ester, a form of alcohol, is added . It is known to have an antistatic effect, reducing static charges by neutralizing the electrical charge on the surface, e.g., in hair . It makes the skin smooth and supple, and it also makes hair easy to comb, smooth, soft, shiny, and gives it volume .
Molecular Structure Analysis
This compound is rich in glycine, alanine, and serine, which have small molecular weight and simple chemical structure . This composition is known to form a sheet structure to which is associated with the comfortable touch of silk .Physical And Chemical Properties Analysis
This compound is soluble in water . It is stable under normal conditions .Mechanism of Action
properties
CAS RN |
169590-80-1 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
0 |
synonyms |
Protein hydrolyzates, silk, Et esters |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170932.png)
![4-[(5-bromo-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170934.png)

